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3-Cyclobutyl-1,2,4-thiadiazol-5-amine

Cat. No.: B13164401
M. Wt: 155.22 g/mol
InChI Key: VRUFKYYVERKRAR-UHFFFAOYSA-N
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Description

Overview of Thiadiazole Isomers in Heterocyclic Chemistry

Thiadiazoles are a class of five-membered aromatic heterocyclic compounds containing one sulfur atom and two nitrogen atoms. isres.orgresearchgate.net The relative positioning of these heteroatoms gives rise to four distinct structural isomers, each with a unique electronic distribution and chemical character: 1,2,3-thiadiazole, 1,2,4-thiadiazole (B1232254), 1,2,5-thiadiazole, and 1,3,4-thiadiazole (B1197879). researchgate.netrsc.orgnih.gov

While all isomers have applications in various chemical fields, the 1,2,4- and 1,3,4-thiadiazole isomers are the most extensively studied in medicinal and materials chemistry. isres.orgorientjchem.org The 1,2,4-thiadiazole ring is noted for its aromatic nature and general stability against acids, alkalis, and oxidizing or reducing agents. isres.org This stability, coupled with its structural resemblance to the biologically ubiquitous pyrimidine (B1678525) moiety, makes it an attractive core for designing new bioactive molecules. isres.org

Structural Isomers of Thiadiazole
1,2,3-Thiadiazole

1,2,3-Thiadiazole

1,2,4-Thiadiazole

1,2,4-Thiadiazole

1,2,5-Thiadiazole

1,2,5-Thiadiazole

1,3,4-Thiadiazole

1,3,4-Thiadiazole

Pharmacological and Agrochemical Relevance of 1,2,4-Thiadiazole Core Structures

The 1,2,4-thiadiazole nucleus is a privileged scaffold in drug discovery, with its derivatives exhibiting a wide array of biological activities. isres.orgrsc.org The versatility of this core structure allows for substitutions at the 3- and 5-positions, enabling the fine-tuning of pharmacological properties.

Pharmacological Applications:

Research has demonstrated the efficacy of 1,2,4-thiadiazole derivatives across several therapeutic areas. They have been investigated for a range of activities, as detailed in the table below.

Pharmacological ActivityDescription of Research Findings
Anticancer Derivatives have shown potent activity against various human cancer cell lines, including breast, lung, and prostate cancer. rsc.orgnih.gov Some compounds displayed inhibitory concentration values more potent than the standard drug etoposide. nih.gov
Antibacterial The 5-amino-1,2,4-thiadiazol moiety is a key component in several cephalosporin-based antibiotics used clinically. researchgate.net
Anti-inflammatory Certain analogs have been identified as cyclooxygenase (COX) inhibitors, a key target in anti-inflammatory therapy. nih.gov
Anticonvulsant Synthesized derivatives have been screened for anticonvulsant properties, showing potential for treating epilepsy. nih.gov
Neuroprotective Some derivatives are being explored as potential treatments for neurodegenerative conditions like Alzheimer's disease. isres.orgresearchgate.net

Agrochemical Applications:

Beyond pharmaceuticals, the 1,2,4-thiadiazole scaffold has also been utilized in the development of agrochemicals. Specific derivatives have been synthesized and evaluated for their potential as:

Insecticides: Certain 3-pyridyl-substituted derivatives of 1,2,4-thiadiazole have shown good insecticidal activity against pests like Nilaparvata lugens (brown planthopper). researchgate.net

Herbicides: The thiadiazole ring is present in commercial herbicides like Tebuthiuron, which is used for selective weed control. acs.org Research continues to explore novel derivatives for herbicidal applications. researchgate.net

Rationale for Academic Research on 3-Cyclobutyl-1,2,4-thiadiazol-5-amine Derivatives

The specific focus on the this compound structure stems from a rational drug design approach that combines a known bioactive core with a functional group that can confer advantageous properties.

The 5-amino-1,2,4-thiadiazole portion serves as the pharmacophore, a well-established structural unit known to interact with various biological targets. Efficient synthetic protocols have been developed for creating 3-substituted 5-amino-1,2,4-thiadiazole derivatives, making this scaffold readily accessible for modification and screening. nih.govthecontentauthority.com

The incorporation of a cyclobutyl group at the 3-position is a strategic choice in medicinal chemistry. ru.nlnih.gov The cyclobutyl moiety is increasingly used to optimize drug candidates due to its unique characteristics: nih.gov

Metabolic Stability: It can improve a molecule's resistance to metabolic breakdown, potentially leading to a longer duration of action. nih.gov

Conformational Restriction: Its rigid, puckered structure can lock the molecule into a specific three-dimensional shape, which can enhance binding affinity to a biological target. nih.gov

Physicochemical Properties: It can modify properties like solubility and lipophilicity, which are crucial for a compound's absorption, distribution, metabolism, and excretion (ADME) profile. ru.nl

Novelty and Patentability: Introducing this group can create novel chemical entities with unique properties, providing new intellectual property opportunities.

Therefore, the academic rationale for investigating this compound and its derivatives is to systematically explore how the combination of the biologically active aminothiadiazole core with the property-enhancing cyclobutyl group can lead to the discovery of new therapeutic agents or agrochemicals with improved efficacy, selectivity, and pharmacokinetic profiles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3S B13164401 3-Cyclobutyl-1,2,4-thiadiazol-5-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9N3S

Molecular Weight

155.22 g/mol

IUPAC Name

3-cyclobutyl-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C6H9N3S/c7-6-8-5(9-10-6)4-2-1-3-4/h4H,1-3H2,(H2,7,8,9)

InChI Key

VRUFKYYVERKRAR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NSC(=N2)N

Origin of Product

United States

Chemical Reactivity and Derivatization of the 3 Cyclobutyl 1,2,4 Thiadiazol 5 Amine Scaffold

Substitution Reactions on the 1,2,4-Thiadiazole (B1232254) Ring System

The 1,2,4-thiadiazole ring is an electron-deficient system, which makes it susceptible to nucleophilic attack, particularly at the carbon atoms. This reactivity is enhanced by the presence of good leaving groups, such as halogens, at the 3- and 5-positions.

Halogenated 1,2,4-thiadiazoles are key intermediates for introducing a variety of functional groups onto the heterocyclic core via nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the thiadiazole ring facilitates the displacement of a halide ion by a nucleophile. For instance, the chlorine atom in 5-aryl-3-chloro-1,2,4-thiadiazoles, synthesized from the reaction of 3,5-dichloro-1,2,4-thiadiazole (B1299824) with arylboronic acids at room temperature, can be displaced by nucleophiles. nih.gov While direct examples on 3-cyclobutyl-5-halo-1,2,4-thiadiazole are not extensively documented, the reactivity is expected to be analogous.

A study on the fused imidazo[1,2-d] nih.govrsc.orgresearchgate.netthiadiazole system demonstrated the facility of SNAr reactions. In this case, a tosyl group at the C-3 position was readily displaced by various amines and alkoxides, showcasing the potential for introducing nitrogen and oxygen-based nucleophiles onto the 1,2,4-thiadiazole core. nih.govacs.org This suggests that a halogenated derivative of 3-cyclobutyl-1,2,4-thiadiazol-5-amine could similarly react with a range of nucleophiles.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Thiadiazole Derivatives Note: These are examples from related thiadiazole systems to illustrate the potential reactivity of 3-cyclobutyl-1,2,4-thiadiazole derivatives.

Starting MaterialNucleophileProductReference
3,5-Dichloro-1,2,4-thiadiazole4-Methoxyphenylboronic acid (at room temp.)3-Chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazole nih.gov
3-Tosyl-imidazo[1,2-d] nih.govrsc.orgresearchgate.netthiadiazoleEthanol / NaOEt3-Ethoxy-imidazo[1,2-d] nih.govrsc.orgresearchgate.netthiadiazole nih.gov
4,8-Dibromobenzo[1,2-d:4,5-d']bis( nih.govrsc.orgnih.govthiadiazole)Morpholine4-Bromo-8-morpholinobenzo[1,2-d:4,5-d']bis( nih.govrsc.orgnih.govthiadiazole) nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to the 1,2,4-thiadiazole system. These reactions typically involve the coupling of a halogenated or triflated thiadiazole with a suitable coupling partner, such as a boronic acid (Suzuki-Miyaura), an alkene (Heck), or a terminal alkyne (Sonogashira).

The Suzuki-Miyaura coupling has been effectively used to introduce aryl groups at both the 3- and 5-positions of the 1,2,4-thiadiazole ring. In a study involving 3,5-dichloro-1,2,4-thiadiazole, selective mono-arylation at the 5-position was achieved at room temperature, while diarylation occurred at elevated temperatures (toluene reflux). nih.gov This demonstrates the potential for controlled, sequential derivatization of the thiadiazole core. It is conceivable that a 3-cyclobutyl-5-halo-1,2,4-thiadiazole could undergo similar Suzuki-Miyaura couplings to introduce a diverse range of aryl and heteroaryl substituents.

Table 2: Examples of Cross-Coupling Reactions on Halogenated Thiadiazole Systems Note: These examples illustrate the potential for cross-coupling reactions on a 3-cyclobutyl-1,2,4-thiadiazole backbone.

Thiadiazole SubstrateCoupling PartnerReaction TypeProductReference
3,5-Dichloro-1,2,4-thiadiazoleArylboronic acidSuzuki-Miyaura3-Aryl-5-chloro-1,2,4-thiadiazole or 3,5-Diaryl-1,2,4-thiadiazole nih.gov
3-Bromo-6-methyl-1,2,4,5-tetrazineTerminal alkyneSonogashira3-Alkynyl-6-methyl-1,2,4,5-tetrazine rsc.org

Functionalization of the 5-Amino Group of this compound

The 5-amino group of the title compound is a key site for derivatization, allowing for the introduction of a wide array of functional groups that can modulate the compound's physicochemical properties.

The primary amino group at the 5-position can readily undergo acylation with reagents such as acid chlorides or anhydrides to form the corresponding amides. This reaction is a common strategy for introducing various acyl groups. For example, the acylation of 5-amino-1H- nih.govrsc.orgresearchgate.nettriazole with acetyl chloride or acetic anhydride (B1165640) has been studied, leading to mono- and di-acetylated products. rsc.org Similar reactivity is expected for this compound.

Alkylation of the 5-amino group can be achieved using alkyl halides or other alkylating agents. Regioselectivity can be an issue, as alkylation can potentially occur on the ring nitrogen atoms as well. However, studies on related amino-thiadiazole systems have shown that N-alkylation of the exocyclic amino group is a feasible transformation. nih.gov

The condensation of the 5-amino group with aldehydes or ketones leads to the formation of Schiff bases (imines). This reaction is a straightforward method for introducing a wide variety of substituted aromatic or aliphatic groups. The formation of Schiff bases from various amino-thiadiazole and amino-triazole precursors with different aldehydes has been widely reported. organic-chemistry.orgmdpi.comlibretexts.org These reactions are typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid. libretexts.org

Table 3: Examples of Reactions on the Amino Group of Related Heterocycles Note: These examples suggest the expected reactivity of the 5-amino group of this compound.

Starting MaterialReagentReaction TypeProductReference
5-Amino-1H- nih.govrsc.orgresearchgate.nettriazoleAcetic anhydrideAcylation1-Acetyl-3-(acetylamino)-1H- nih.govrsc.orgresearchgate.nettriazole rsc.org
5-Amino-1,3,4-thiadiazole-2-thiolAlkylating agentsAlkylation5-Amino-2-alkylthio-1,3,4-thiadiazoles nih.gov
3,4-Diamino-1H-1,2,4-triazole-5(4H)-thioneVarious aldehydesSchiff Base FormationCorresponding imine derivatives organic-chemistry.org
5-Amino-1,3,4-thiadiazole-2-thiolDifferent aldehydesSchiff Base FormationCorresponding Schiff bases libretexts.org

Modifications and Transformations of the 3-Cyclobutyl Substituent

The cyclobutyl group at the 3-position of the thiadiazole ring also presents opportunities for chemical modification, although this is generally more challenging than derivatizing the amino group or the thiadiazole core. The incorporation of a cyclobutyl substituent into molecules can be achieved through transition metal-catalyzed cross-coupling reactions. researchgate.netnih.gov This suggests that the cyclobutyl group itself could potentially be constructed on the thiadiazole ring at a late stage of a synthetic sequence.

Furthermore, functionalization of the cyclobutyl ring itself is a possibility. For instance, a two-step approach has been developed for the cis-1,3-difunctionalization of cyclobutanes starting from aryl-cyclobutyl ketones. nih.gov This methodology involves a Norrish-Yang cyclization followed by a palladium-catalyzed C-C bond functionalization. While this specific example involves a ketone functionality, it highlights that C-H bonds on the cyclobutane (B1203170) ring can be activated for further reactions, opening up possibilities for introducing new substituents onto the 3-cyclobutyl group of the target compound.

Advanced Spectroscopic Analysis and Structural Elucidation Studies of 3 Cyclobutyl 1,2,4 Thiadiazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 3-Cyclobutyl-1,2,4-thiadiazol-5-amine, both ¹H and ¹³C NMR, along with two-dimensional techniques, are crucial for a complete structural assignment.

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the cyclobutyl ring and the amine group. The chemical shifts and coupling patterns of the cyclobutyl protons are particularly informative about the ring's conformation and its electronic interaction with the thiadiazole ring.

The protons of the cyclobutyl ring would likely appear as a set of complex multiplets in the aliphatic region of the spectrum. The methine proton directly attached to the thiadiazole ring (α-proton) is expected to be the most downfield of the cyclobutyl protons due to the deshielding effect of the heterocyclic ring. The remaining methylene protons of the cyclobutyl ring would resonate at higher fields.

The amine protons (NH₂) are anticipated to appear as a broad singlet, the chemical shift of which can be influenced by the solvent and concentration. Deuterium exchange with D₂O would confirm the assignment of the NH₂ peak, as it would lead to its disappearance from the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
NH₂ 5.0 - 7.0 br s
CH (cyclobutyl, α to ring) 3.5 - 4.0 m
CH₂ (cyclobutyl, β to ring) 2.0 - 2.5 m

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The two carbon atoms of the 1,2,4-thiadiazole (B1232254) ring are expected to resonate at low field (downfield) due to their heteroaromatic nature and the presence of electronegative nitrogen and sulfur atoms. The C3 carbon, substituted with the cyclobutyl group, and the C5 carbon, bearing the amine group, would have distinct chemical shifts. Generally, carbon atoms in 1,2,4-thiadiazoles appear in the range of 165–190 ppm. researchgate.netdergipark.org.tr

The carbon atoms of the cyclobutyl ring will appear in the upfield region of the spectrum. The methine carbon (α-carbon) attached to the thiadiazole ring will be the most deshielded of the cyclobutyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C3 (thiadiazole) 170 - 180
C5 (thiadiazole) 180 - 190
CH (cyclobutyl, α to ring) 35 - 45
CH₂ (cyclobutyl, β to ring) 25 - 35

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between the protons in the cyclobutyl ring, helping to trace the spin system. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the one-dimensional spectra.

Vibrational Spectroscopy (FT-IR, FT-Raman) in Investigating Molecular Vibrations

The FT-IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the cyclobutyl group would be observed around 2850-3000 cm⁻¹. The C=N stretching vibration of the thiadiazole ring is expected in the 1600-1650 cm⁻¹ region. The ring vibrations of the thiadiazole moiety would also give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹).

FT-Raman spectroscopy would provide complementary information. While the N-H and C-H stretching vibrations are typically weak in the Raman spectrum, the C=N and C-S stretching vibrations of the thiadiazole ring are expected to show strong signals.

Table 3: Predicted Vibrational Frequencies for this compound

Functional Group Predicted FT-IR Frequency (cm⁻¹) Predicted FT-Raman Frequency (cm⁻¹)
N-H stretch (amine) 3300 - 3500 Weak
C-H stretch (cyclobutyl) 2850 - 3000 Strong
C=N stretch (thiadiazole) 1600 - 1650 Strong
N-H bend (amine) 1550 - 1650 Weak

Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (C₆H₉N₃S), the molecular weight is 155.05 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 155. The fragmentation pattern would likely involve the loss of small neutral molecules and radicals from the molecular ion. Common fragmentation pathways for 1,2,4-thiadiazoles involve cleavage of the ring. The cyclobutyl substituent may also undergo fragmentation, for example, by loss of ethene (C₂H₄).

Table 4: Predicted Key Mass Spectral Fragments for this compound

m/z Possible Fragment
155 [M]⁺
127 [M - C₂H₄]⁺
100 [M - C₄H₇]⁺
85 [C₄H₇N₂]⁺

X-ray Crystallography for Solid-State Structural Determination and Conformation

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. For this compound, obtaining suitable crystals would be a prerequisite.

The X-ray crystal structure would reveal the precise geometry of the 1,2,4-thiadiazole ring and the conformation of the cyclobutyl substituent. The planarity of the thiadiazole ring and the puckering of the cyclobutyl ring would be determined. Furthermore, the analysis of the crystal packing would provide insights into intermolecular interactions, such as hydrogen bonding involving the amine group, which can influence the physical properties of the compound. Based on studies of similar heterocyclic compounds, it is expected that the molecules would form a network of intermolecular hydrogen bonds in the solid state.

Table 5: List of Compounds Mentioned

Compound Name
This compound
5-amino-3-methyl-1,2,4-thiadiazole
1,3,4-thiadiazoles

Theoretical and Computational Investigations of 3 Cyclobutyl 1,2,4 Thiadiazol 5 Amine and Its Analogs

Quantum Chemistry Calculations for Electronic Structure and Reactivity

Quantum chemistry calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For 3-Cyclobutyl-1,2,4-thiadiazol-5-amine, a typical DFT study, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to determine its ground state properties. nih.govnih.gov

This analysis begins with a geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, key geometric parameters such as bond lengths, bond angles, and dihedral angles are calculated. These parameters provide a precise three-dimensional picture of the molecule and can be compared with experimental data if available. Furthermore, calculations of electronic properties like dipole moment and Mulliken charge distribution reveal insights into the molecule's polarity and the partial charges on each atom, which are crucial for understanding intermolecular interactions.

Table 1: Predicted Ground State Geometric Parameters for this compound (Illustrative) This table is illustrative and contains placeholder data. Actual values would be generated from a specific DFT calculation.

ParameterAtoms InvolvedCalculated Value
Bond LengthS(1)-N(2)e.g., 1.65 Å
Bond LengthN(2)-C(3)e.g., 1.32 Å
Bond LengthC(3)-N(4)e.g., 1.38 Å
Bond LengthN(4)-C(5)e.g., 1.33 Å
Bond LengthC(5)-S(1)e.g., 1.75 Å
Bond AngleN(2)-C(3)-N(4)e.g., 120.5°
Bond AngleC(3)-N(4)-C(5)e.g., 105.0°
Dihedral AngleC(ring)-C(3)-N(2)-S(1)e.g., 179.8°

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. These include:

Electronegativity (χ): Measures the ability of the molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating the ease of electron cloud deformation.

Electrophilicity Index (ω): Quantifies the propensity of the molecule to accept electrons.

These descriptors are invaluable for comparing the reactivity of this compound with its analogs or other classes of compounds. researchgate.net

Table 2: Predicted FMO Energies and Global Reactivity Descriptors (Illustrative) This table is illustrative. Actual values would be derived from the output of quantum chemical calculations.

ParameterSymbolCalculated Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMOe.g., -6.50
Lowest Unoccupied Molecular Orbital EnergyELUMOe.g., -1.25
HOMO-LUMO Energy GapΔEe.g., 5.25
Electronegativityχe.g., 3.88
Chemical Hardnessηe.g., 2.63
SoftnessSe.g., 0.38
Electrophilicity Indexωe.g., 2.86

Furthermore, the 5-amino-1,2,4-thiadiazole ring can exist in different tautomeric forms, primarily the amino and imino forms. Tautomerism involves the migration of a proton, leading to isomers that can have significantly different chemical properties and biological activities. nih.gov Computational chemistry is an essential tool for investigating these equilibria. nih.govrsc.org By calculating the relative energies of all possible conformers and tautomers, the most stable structure in the gaseous phase or in different solvents (using solvation models) can be identified. The tautomer with the lowest calculated energy is predicted to be the most abundant species at equilibrium.

Table 3: Calculated Relative Energies of Tautomers of this compound (Illustrative) This table is illustrative. Actual values would be calculated to determine the most stable tautomeric form.

TautomerStructureRelative Energy (kcal/mol)
Amino Tautomer5-amino0.00 (Reference)
Imino Tautomer5(4H)-iminoe.g., +12.5
Imino Tautomer5(2H)-iminoe.g., +15.8

Understanding how a molecule reacts is crucial for its application in synthesis or medicine. Computational methods based on Transition State Theory can be used to map the potential energy surface of a chemical reaction. For this compound, a hypothetical reaction, such as its interaction with a biological nucleophile like a cysteine residue, could be modeled. researchgate.net

This involves identifying the structures of the reactants, products, and the high-energy transition state that connects them. By calculating the energy of the transition state relative to the reactants, the activation energy (Ea) for the reaction can be determined. A lower activation energy implies a faster reaction rate. This analysis provides a detailed, step-by-step view of the reaction mechanism at the atomic level, which is difficult to obtain through experimental means alone.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govresearchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode.

To investigate the potential of this compound as a therapeutic agent, molecular docking simulations would be performed against a relevant biological target, such as a kinase or a protease. The simulation places the ligand into the binding site of the protein in numerous possible conformations and orientations.

Each of these poses is then evaluated by a scoring function, which estimates the binding affinity (often expressed as a docking score in kcal/mol). The pose with the best score is considered the most likely binding mode. jpsionline.comuowasit.edu.iq Analysis of this predicted complex can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the protein's active site. nih.gov This information is vital for understanding the basis of molecular recognition and for designing more potent and selective analogs.

Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target This table is illustrative and shows the type of data generated from a molecular docking simulation.

ParameterResult
Protein Targete.g., Epidermal Growth Factor Receptor (EGFR)
Binding Affinity (Docking Score)e.g., -7.8 kcal/mol
Key Interacting Residues and Interaction Typee.g., MET 793 (Hydrogen Bond with amino group)
e.g., LEU 718 (Hydrophobic interaction with cyclobutyl ring)
e.g., CYS 775 (Arene-cation interaction with thiadiazole ring)

Identification of Potential Protein Targets

Computational methods are instrumental in identifying potential protein targets for novel chemical entities. For analogs of this compound, techniques such as molecular docking and pharmacophore mapping have been employed to screen for and validate interactions with various biological macromolecules. These in silico approaches help prioritize experimental studies by predicting which proteins a compound is most likely to bind to and modulate.

Research on various thiadiazole derivatives has revealed a wide array of potential protein targets, suggesting that this chemical scaffold is versatile and can be tailored to interact with multiple enzyme families and receptors. For instance, a pharmacophore probing approach successfully identified the hepatocyte growth factor receptor (c-Met) as a suitable target for newly synthesized disubstituted thiadiazole compounds. jcdr.net Similarly, molecular docking studies have predicted possible interactions between 1,2,4-thiadiazole (B1232254) derivatives and other significant proteins. researchgate.net The 1,2,4-thiadiazole core has been specifically identified in compounds acting as potent dual agonists of peroxisome proliferator-activated receptors alpha (PPARα) and delta (PPARδ), which are key regulators of lipid metabolism. nih.gov

Other computational and experimental studies have implicated a range of targets for various thiadiazole-containing molecules, including kinases, enzymes involved in cancer progression, and microbial enzymes. researchgate.netnih.govnih.gov These findings underscore the therapeutic potential of the thiadiazole class of compounds.

Below is a table summarizing potential protein targets identified for thiadiazole analogs through computational and experimental methods.

Potential Protein Target Therapeutic Area Method of Identification Reference
Hepatocyte growth factor receptor (c-Met)OncologyPharmacophore Probing jcdr.net
Carbonic Anhydrase IX (CA IX)OncologyQSAR, Molecular Docking researchgate.nettandfonline.com
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)OncologyPharmacophore Modeling, Molecular Docking mdpi.com
Epidermal Growth Factor Receptor (EGFR)Oncology4D-QSAR nih.gov
Peroxisome Proliferator-Activated Receptors (PPARα/δ)Metabolic DiseasesChemical Synthesis and Biological Assay nih.gov
Caspase-3 / Cyclooxygenase-2 (COX-2)Oncology / InflammationMolecular Docking nih.gov
Candida species' 14-α demethylase (CYP51)Infectious DiseaseMolecular Docking nih.gov
Abl kinase / Src kinaseOncologyBiological Assay researchgate.net
Heat shock protein 90 (Hsp90)OncologyBinding Assays researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For compounds like this compound and its analogs, MD simulations provide deep insights into their conformational flexibility, stability, and the dynamics of their interactions with protein targets. These simulations can predict how a ligand settles into a binding pocket, the stability of the resulting complex, and the key intermolecular forces that maintain the interaction.

Several studies on thiadiazole derivatives have utilized MD simulations to validate the findings from molecular docking. For example, after identifying potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), MD simulations were conducted for 100 nanoseconds to evaluate the conformational stability of the ligand-protein complexes. mdpi.com These simulations help confirm that the binding mode predicted by docking is stable in a dynamic, solvated environment.

In another study, the stabilities of protein-compound complexes involving 1,3,4-thiadiazole (B1197879) derivatives and the enzymes caspase-3 and COX-2 were evaluated using MD simulations. nih.gov The results indicated that while one complex was stable, another was less so, providing crucial information for guiding further lead optimization. nih.gov Similarly, 100 ns MD simulations were used to test the stability of newly synthesized benzimidazole–thiadiazole hybrids with the fungal enzyme CYP51, corroborating docking results and confirming the stability of the most active compounds within the enzyme's active site. nih.gov These examples highlight the critical role of MD simulations in assessing the dynamic behavior and stability of thiadiazole analogs in a biological context, which is essential for rational drug design.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational chemistry, aiming to build mathematical models that correlate the chemical structure of compounds with their biological activity. These predictive models are invaluable for designing new, more potent analogs and for screening virtual libraries of compounds, thereby accelerating the drug discovery process.

Numerous QSAR studies have been performed on thiadiazole derivatives to understand the structural requirements for various biological activities. ymerdigital.com For instance, a robust QSAR model was developed to predict the anti-proliferative activity of 1,3,4-thiadiazole derivatives against the A549 lung cancer cell line. ymerdigital.comresearchgate.net This model was built in accordance with OECD guidelines and validated using several statistical parameters, ensuring its reliability for predicting the activity of new compounds within its applicability domain. ymerdigital.com

Another QSAR study focused on a series of 1,3,4-thiadiazole-2-thione derivatives as inhibitors of tumor-associated carbonic anhydrase IX (CA IX). tandfonline.com The resulting models provided insights into the importance of certain structural descriptors, finding that factors like branching and the complexity of ring substituents could increase inhibitory activity, while molecular polarizability was not a favorable contributor. tandfonline.com Furthermore, a 4D-QSAR study on thiadiazole derivatives bearing an acrylamide (B121943) moiety successfully constructed a reliable model for their activity as EGFR inhibitors, yielding acceptable statistics (r² = 0.82, Q² = 0.67) that validate its predictive power. nih.gov

The table below summarizes key findings from various QSAR studies on thiadiazole analogs.

Thiadiazole Analog Series Biological Activity Modeled Key Findings / Model Statistics Reference
1,3,4-Thiadiazole derivativesAnti-proliferative activity (A549 lung cancer cells)A robust and predictive MLR-based model was developed. ymerdigital.comresearchgate.net
1,3,4-Thiadiazole-2-thione derivativesCarbonic Anhydrase IX (CA IX) inhibitionBranching and complexity of ring substituents increased activity. tandfonline.com
Thiadiazole derivatives with acrylamide moietyEpidermal Growth Factor Receptor (EGFR) inhibitionA robust 4D-QSAR model was constructed (r² = 0.82, Q²LOO = 0.67, r²Pred = 0.78). nih.gov
Thiazole (B1198619) derivativesPIN1 inhibitionMLR and ANN models were developed; ANN showed better performance (R² = 0.98, R²test = 0.98). imist.ma

These studies collectively demonstrate the utility of QSAR in elucidating the complex relationships between the molecular features of thiadiazole compounds and their biological functions, providing a rational basis for the design of novel therapeutic agents based on this scaffold.

Research on Biological Activities and Mechanistic Insights of 3 Cyclobutyl 1,2,4 Thiadiazol 5 Amine Derivatives in Vitro Focus

Anti-inflammatory Potential and Associated Biochemical Pathways (In Vitro Models)

Derivatives of the 1,3,4-thiadiazole (B1197879) scaffold have demonstrated notable in vitro anti-inflammatory properties. One common method to assess this activity is the Human Red Blood Cell (HRBC) membrane stabilization assay. In this assay, the ability of a compound to prevent hypotonicity-induced lysis of red blood cells is measured, which is analogous to the stabilization of lysosomal membranes, a key aspect of the inflammatory response. A study on a series of 5-aryl-1,3,4-thiadiazol-2-amines showed that several derivatives exhibit significant membrane stabilization effects, comparable to the standard anti-inflammatory drug Diclofenac sodium. latamjpharm.org For instance, compounds with specific substitutions on the aryl ring demonstrated a high percentage of protection against hemolysis. latamjpharm.org

Another approach to evaluating anti-inflammatory potential is through the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins. A series of thiadiazole-linked pyrazole (B372694) benzenesulfonamide (B165840) derivatives were synthesized and evaluated for their ability to inhibit COX-II in vitro. orientjchem.org Certain compounds within this series, particularly those with chloro substitutions on the aryl group, showed significant inhibitory activity against the COX-II enzyme. orientjchem.org

The anti-inflammatory activity of various 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines has also been reported, with some compounds showing inhibitory potency comparable to standard drugs like indometacin and ibuprofen. researchgate.net These studies collectively suggest that the thiadiazole nucleus is a promising scaffold for the development of novel anti-inflammatory agents. The specific contribution of a cyclobutyl group at the 3-position of a 1,2,4-thiadiazol-5-amine (B188566) core to this activity remains to be elucidated through future research.

Table 1: In Vitro Anti-inflammatory Activity of Selected Thiadiazole Derivatives

Compound Class Assay Key Findings
5-Aryl-1,3,4-thiadiazol-2-amines HRBC membrane stabilization Significant protection against hemolysis, comparable to Diclofenac sodium. latamjpharm.org
Thiadiazole-linked pyrazole benzenesulfonamides COX-II inhibition Chloro-substituted derivatives showed significant in-vitro inhibitory activity. orientjchem.org

Antituberculosis Activity against Mycobacterium Species (In Vitro)

The 1,3,4-thiadiazole scaffold is a recognized pharmacophore in the development of antitubercular agents. Numerous studies have reported the in vitro activity of various thiadiazole derivatives against Mycobacterium tuberculosis. For example, a series of novel thiadiazole-linked thiazole (B1198619) derivatives were screened for their activity against M. tuberculosis H37Ra. kthmcollege.ac.in Several compounds in this series exhibited significant zones of inhibition and low minimum inhibitory concentrations (MIC). kthmcollege.ac.in Specifically, compounds with certain substitutions demonstrated MIC values as low as 7.1285 μg/mL. kthmcollege.ac.in

Another study focused on 2-amino-5-R-1,3,4-thiadiazole derivatives and found that compounds with a phenylamino (B1219803) group at the 2-position and a substituted phenyl group at the 5-position showed good inhibitory activity against M. tuberculosis H37Rv. cbijournal.com For instance, 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole exhibited 69% inhibition at a concentration of 6.25 μg/mL. cbijournal.com The antitubercular potential of imidazo (B10784944) sciforum.nettandfonline.commui.ac.irthiadiazole derivatives has also been explored, with some compounds showing significant activity against the H37Rv strain. Furthermore, certain substituted 1,3,4-thiadiazole derivatives have shown efficacy against multidrug-resistant (MDR-TB) strains of M. tuberculosis. nih.gov

These findings highlight the versatility of the thiadiazole ring in the design of new antitubercular drugs. The presence of an amino group at the 5-position, as in the title compound, is a common feature in many of the active derivatives. Further investigation is needed to determine how a cyclobutyl group at the 3-position would modulate this activity.

Table 2: In Vitro Antituberculosis Activity of Selected Thiadiazole Derivatives

Compound Class Mycobacterium Strain Key Findings (MIC/Inhibition)
Thiadiazole-linked thiazole derivatives M. tuberculosis H37Ra MIC values as low as 7.1285 μg/mL. kthmcollege.ac.in
2-Phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole M. tuberculosis H37Rv 69% inhibition at 6.25 μg/mL. cbijournal.com

Antiparasitic Activity (e.g., Antileishmanial Efficacy In Vitro)

Thiadiazole derivatives have emerged as a promising class of compounds with potential antiparasitic applications, including antileishmanial activity. In vitro studies have demonstrated the efficacy of these compounds against different forms of Leishmania parasites. For instance, a series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines, which bear a structural resemblance to the title compound class, were synthesized and evaluated for their activity against the promastigote form of Leishmania major. nih.gov Many of these compounds exhibited good antileishmanial activity, with the 4-methylbenzyl analog being particularly potent in reducing the number of intracellular amastigotes. nih.gov

In another study, derivatives of 1,3,4-thiadiazole with modifications at the 2- and 5-positions were synthesized and tested against both promastigote and amastigote forms of L. major. mui.ac.ir The results indicated that all synthesized compounds displayed good antileishmanial activity, particularly after 48 and 72 hours of incubation. mui.ac.ir The most active compound in this series demonstrated IC50 values of 44.4 µM against promastigotes and 64.7 µM against amastigotes after 24 hours. mui.ac.ir Research on 2-(nitroaryl)-5-substituted-1,3,4-thiadiazole derivatives has also shown noteworthy in vitro activity against Leishmania donovani. mdpi.com These studies suggest that the 1,3,4-thiadiazole ring is a valuable scaffold for developing new antileishmanial agents. The specific impact of a 3-cyclobutyl-5-amino substitution pattern on a 1,2,4-thiadiazole (B1232254) ring warrants further investigation.

Table 3: In Vitro Antileishmanial Activity of Selected Thiadiazole Derivatives

Compound Class Leishmania Species Key Findings (Activity/IC50)
5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines L. major Good activity against promastigotes; 4-methylbenzyl analog potent against intracellular amastigotes. nih.gov
2-Substituted-thio-1,3,4-thiadiazoles L. major IC50 of 44.4 µM (promastigotes) and 64.7 µM (amastigotes) for the most active compound after 24h. mui.ac.ir

Antioxidant Activity and Free Radical Scavenging Mechanisms (In Vitro)

The antioxidant potential of thiadiazole derivatives has been investigated through various in vitro assays that measure their ability to scavenge free radicals. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the hydrogen peroxide scavenging assay. A study on a series of phenyl-1,3,4-thiadiazol-2-amine derivatives demonstrated their high efficiency as antioxidants compared to the standard, ascorbic acid. researchgate.net Some of these compounds exhibited up to 91.0 ± 5.0% inhibition in the DPPH assay. researchgate.net

Similarly, thiazolidinone derivatives of 1,3,4-thiadiazole have been tested for their antioxidant activity using DPPH, ferric reducing antioxidant power (FRAP), and thiobarbituric acid reactive substances (TBARS) assays. nih.gov Certain compounds in this class showed superior antioxidant activity compared to other tested thiazolidinone derivatives. nih.gov Another study on 5-substituted-1,3,4-thiadiazole-2-thiols also reported very high antioxidant activities for some derivatives in both the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and DPPH tests. sciencepub.net

The mechanism of antioxidant action for these compounds is generally attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. The presence of the sulfur and nitrogen atoms in the thiadiazole ring, as well as the nature of the substituents, can influence this activity. The antioxidant potential of 3-cyclobutyl-1,2,4-thiadiazol-5-amine derivatives has not been specifically reported, but the existing data on related structures suggest that this is a promising area for future research.

Table 4: In Vitro Antioxidant Activity of Selected Thiadiazole Derivatives

Compound Class Assay Key Findings (% Inhibition/Activity)
Phenyl-1,3,4-thiadiazol-2-amine derivatives DPPH Up to 91.0 ± 5.0% inhibition, comparable to ascorbic acid. researchgate.net
Thiazolidinone derivatives of 1,3,4-thiadiazole DPPH, FRAP, TBARS Some compounds showed superior antioxidant activity. nih.gov

Enzyme Inhibition Studies

The thiadiazole scaffold has been explored as a core structure for the development of various enzyme inhibitors, which is a key strategy in modern drug discovery.

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway and is a well-established target for antimicrobial and anticancer drugs. sciforum.net Several studies have investigated 1,3,4-thiadiazole derivatives as potential DHFR inhibitors. For instance, N-amidoalkylated derivatives of 1,3,4-thiadiazole have been proposed as potential DHFR inhibitors based on molecular docking studies. sciforum.netsciforum.net These computational studies suggest that the thiadiazole derivatives can effectively interact with the active site of DHFR. sciforum.netsciforum.net Other research on thiazole and sciforum.nettandfonline.commui.ac.irthiadiazole derivatives incorporating a sulfonamide group has also identified potent DHFR inhibitors. The development of novel thiazole and imidazo[2,1-b]thiazole (B1210989) derivatives has yielded compounds with significant DHFR inhibitory activity, with some showing IC50 values in the sub-micromolar range. nih.gov

Information regarding the inhibition of UDP-N-acetylenolpyruvylglucosamine reductase (MurB), an essential enzyme in bacterial cell wall biosynthesis, by this compound derivatives is not available in the current literature.

The 3C-like protease (3CLpro) and papain-like protease (PLpro) are essential enzymes for the replication of coronaviruses, including SARS-CoV-2, making them attractive targets for antiviral drug development. A series of 2,3,5-substituted sciforum.netmui.ac.irnih.gov-thiadiazole analogs have been identified as potent inhibitors of SARS-CoV-2 3CLpro. nih.gov These compounds act as non-peptidomimetic covalent binders and exhibit inhibitory activity at submicromolar concentrations, with IC50 values ranging from 0.118 to 0.582 μM. nih.gov The proposed mechanism involves a ring-opening metathesis reaction with the catalytic cysteine residue in the enzyme's active site. nih.gov

The 1,2,4-thiadiazole moiety has also been investigated for its potential to inhibit PLpro. Computational studies have explored the interaction of cephalosporin (B10832234) antibiotics containing a 1,2,4-thiadiazole ring with the PLpro of SARS-CoV-2. nih.gov These in silico analyses suggest that the 1,2,4-thiadiazole functional group could be a key pharmacophore for PLpro inhibition. nih.gov These findings are particularly relevant to the title compound, as it contains the 1,2,4-thiadiazole core, suggesting it may have potential as a scaffold for the development of inhibitors against these viral proteases.

Table 5: In Vitro Enzyme Inhibition by Selected Thiadiazole Derivatives

Enzyme Target Compound Class Key Findings (IC50/Activity)
Dihydrofolate Reductase (DHFR) Thiazole and imidazo[2,1-b]thiazole derivatives IC50 values as low as 0.123 μM. nih.gov
SARS-CoV-2 3CLpro 2,3,5-Substituted sciforum.netmui.ac.irnih.gov-thiadiazole analogs IC50 values ranging from 0.118 to 0.582 μM. nih.gov

Modulation of Other Biological Receptor Systems (e.g., GPCRs)

Derivatives of the 1,2,4-thiadiazole scaffold have been investigated as modulators of G-protein coupled receptors (GPCRs), a large family of transmembrane receptors involved in a multitude of physiological processes. One area of focus has been their interaction with adenosine (B11128) receptors, a class of GPCRs.

In a study focused on 2,3,5-substituted nih.govrsc.orgresearchgate.netthiadiazoles, several analogues were synthesized and evaluated as potential allosteric modulators of adenosine receptors. nih.gov All tested compounds were found to displace the binding of a radiolabeled agonist to human A₁ adenosine receptors, indicating an interaction with the receptor. nih.gov Notably, some of these compounds were identified as allosteric inhibitors of agonist binding. nih.gov Further investigation into their effects on human adenosine A₂A and A₃ receptors revealed that certain derivatives exhibited complex displacement characteristics for both radiolabeled agonists and antagonists. nih.gov This suggests that the 1,2,4-thiadiazole core can serve as a scaffold for developing molecules that modulate the activity of GPCRs, with the potential for subtype selectivity and allosteric modulation depending on the substitution pattern.

Table 1: In Vitro Activity of Selected 2,3,5-Substituted nih.govrsc.orgresearchgate.netThiadiazoles on Adenosine Receptors. nih.gov
CompoundReceptor TargetObserved Effect
7a (SCH-202676)Human A₁ Adenosine ReceptorAllosteric inhibitor of agonist binding
7k (LUF5792)Human A₁ Adenosine ReceptorPotent allosteric inhibitor of agonist binding
7l (LUF5794)Human A₂A Adenosine ReceptorPeculiar displacement of agonist and antagonist binding
8e (LUF5789)Human A₁ Adenosine ReceptorAllosteric inhibitor of agonist binding

DNA Binding Investigations and Intercalation Mechanisms (In Vitro)

The interaction of small molecules with DNA is a critical area of research, particularly in the development of anticancer agents. While specific data on this compound is unavailable, studies on other thiadiazole derivatives have explored their DNA binding properties.

Research on certain 1,3,4-thiadiazole derivatives has demonstrated their ability to interact with calf thymus DNA (CT-DNA). rsc.orgnih.gov These interactions have been investigated using techniques such as UV-vis spectroscopy to elucidate the mechanism of binding. rsc.orgnih.gov Such studies help in understanding how these compounds might exert their biological effects, as DNA binding can interfere with replication and transcription processes. The planarity and aromaticity of the thiadiazole ring are thought to contribute to its ability to interact with the DNA structure. researchgate.net

Neuroprotective Properties and Potential Relevance to Neurodegenerative Disease Models

The neuroprotective potential of thiadiazole derivatives has been explored in various in vitro models of neurotoxicity and neurodegeneration. These studies provide a foundation for understanding how compounds like this compound might offer protection to neuronal cells.

One study investigated the neuroprotective activity of a 2-amino-1,3,4-thiadiazole derivative, 4BrABT, in several in vitro models. researchgate.netnih.gov This compound was tested in cultures of mouse neurons, rat astrocytes, and rat oligodendrocytes. researchgate.netnih.gov The research demonstrated that 4BrABT exhibited protective effects in neuronal cultures subjected to neurotoxic conditions, such as the presence of glutamate (an excitotoxic agent) and trophic stress (serum deprivation). researchgate.netnih.gov Furthermore, it showed protective action in astrocytes and oligodendrocytes treated with cisplatin, a chemotherapy agent known to cause neurotoxicity. researchgate.netnih.gov The viability of the cells in these models was assessed using methods like the LDH and MTT assays. researchgate.netnih.gov The findings suggest that this thiadiazole derivative could act as a trophic agent and may have potential applications in mitigating neurotoxicity associated with chemotherapy. researchgate.netnih.gov

Table 2: In Vitro Neuroprotective Effects of 4BrABT (a 2-amino-1,3,4-thiadiazole derivative). researchgate.netnih.gov
In Vitro ModelCell TypeNeurotoxic Agent/ConditionObserved Protective Effect
ExcitotoxicityNeuronal culturesGlutamateAmelioration of neurotoxicity
Trophic StressNeuronal culturesSerum DeprivationAmelioration of neurotoxicity
Chemotherapy-induced toxicityAstrocytes and OligodendrocytesCisplatinProtective action observed

Role of the 3 Cyclobutyl 1,2,4 Thiadiazol 5 Amine Scaffold in Modern Drug Design and Development

Significance as a Privileged Pharmacological Scaffold in Medicinal Chemistry

The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, thereby serving as a versatile template for the development of a variety of therapeutic agents. The 5-amino-1,2,4-thiadiazole moiety is widely recognized as such a scaffold, and the inclusion of a cyclobutyl group at the 3-position introduces unique structural and physicochemical properties that can be advantageous in drug design.

The 1,2,4-thiadiazole (B1232254) ring itself is a bioisostere of other important five-membered heterocycles, which allows it to mimic the interactions of natural ligands with their biological targets. This heterocycle is known to be chemically stable and can engage in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which are crucial for drug-receptor binding.

The diverse biological activities associated with the broader class of 1,2,4-thiadiazole derivatives underscore the potential of the 3-cyclobutyl-1,2,4-thiadiazol-5-amine scaffold. These activities include antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects, suggesting that this scaffold could be a starting point for the development of drugs targeting a wide range of diseases. nih.gov

Strategies for Rational Drug Design Based on the Thiadiazole Core

Rational drug design aims to develop new medications based on a thorough understanding of the biological target and the molecular interactions involved in the drug's mechanism of action. The this compound scaffold provides a versatile platform for the application of various rational design strategies.

Target-Based Drug Design: With the increasing availability of high-resolution structures of biological macromolecules, target-based drug design has become a powerful tool. If the biological target of a this compound derivative is known, computational methods such as molecular docking can be employed to predict the binding mode and affinity of novel analogs. This in silico approach can guide the synthesis of compounds with improved potency and selectivity, thereby accelerating the drug discovery process. The thiadiazole core can be designed to interact with specific residues in an enzyme's active site or a receptor's binding pocket.

Fragment-Based Drug Design (FBDD): The this compound scaffold can also be utilized in FBDD. In this approach, small molecular fragments that bind to the target of interest are identified and then grown or linked together to create a more potent lead compound. The 3-cyclobutyl-1,2,4-thiadiazole moiety itself could serve as a starting fragment, which can then be elaborated upon to optimize interactions with the target protein.

Improving Physicochemical and Pharmacokinetic Properties: A key aspect of rational drug design is the optimization of a compound's ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. The cyclobutyl group is known to be able to enhance metabolic stability and influence a molecule's lipophilicity, which in turn affects its absorption and distribution. pharmablock.com By carefully selecting substituents and modifying the core scaffold, medicinal chemists can fine-tune these properties to develop drug candidates with favorable pharmacokinetic profiles.

The following table provides a hypothetical representation of how SAR data for derivatives of this compound might be presented, illustrating the impact of substitutions on biological activity.

Compound IDR1 (Substitution on 5-amino group)R2 (Substitution on cyclobutyl ring)Biological Activity (IC50, µM)
1-H-H10.5
2-COCH3-H5.2
3-CH2Ph-H8.9
4-H3-OH15.1
5-COCH33-OH7.8

Note: This table is illustrative and does not represent actual experimental data.

Future Prospects and Directions for Advanced Research in Thiadiazole Chemistry

The field of thiadiazole chemistry, including derivatives of this compound, holds significant promise for the future of drug discovery. Several key areas of research are poised to further unlock the therapeutic potential of this scaffold.

Exploration of New Biological Targets: While 1,2,4-thiadiazoles have been investigated for a range of biological activities, there are likely many more undiscovered targets. High-throughput screening of this compound and its derivatives against diverse panels of biological targets could reveal novel therapeutic applications.

Development of More Efficient Synthetic Methodologies: Advances in synthetic organic chemistry will play a crucial role in the exploration of the chemical space around the this compound scaffold. The development of more efficient, stereoselective, and environmentally friendly synthetic routes will enable the rapid generation of diverse libraries of compounds for biological evaluation. nih.gov

Application of Advanced Computational Tools: The increasing sophistication of computational chemistry and machine learning algorithms will further enhance rational drug design efforts. These tools can be used to predict the biological activity and ADMET properties of virtual compounds, prioritize synthetic targets, and provide deeper insights into drug-receptor interactions.

Combination Therapies: In complex diseases such as cancer and infectious diseases, combination therapies are often more effective than monotherapies. Future research could explore the potential of this compound derivatives as part of combination regimens, potentially leading to synergistic effects and overcoming drug resistance.

Personalized Medicine: As our understanding of the genetic basis of diseases grows, there is an increasing emphasis on personalized medicine. It is conceivable that specific this compound derivatives could be developed that are particularly effective in patients with specific genetic profiles.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.